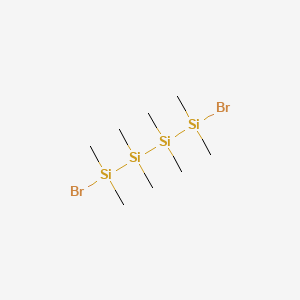
1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane is a silicon-based compound with the molecular formula C8H24Br2Si4. This compound is characterized by the presence of bromine atoms attached to a tetrasilane backbone, which is fully substituted with methyl groups. It is of interest in various fields of chemistry due to its unique structural and reactive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane can be synthesized through the bromination of 1,1,2,2,3,3,4,4-octamethyltetrasilane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under UV light to facilitate the addition of bromine atoms to the silicon backbone.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the bromination process is carefully controlled to ensure high yield and purity. The use of advanced purification techniques such as distillation or recrystallization is essential to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to form 1,1,2,2,3,3,4,4-octamethyltetrasilane by using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include Grignard reagents (RMgX) or organolithium compounds (RLi).
Reduction Reactions: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted tetrasilanes depending on the nucleophile used.
Reduction Reactions: The major product is 1,1,2,2,3,3,4,4-octamethyltetrasilane.
Wissenschaftliche Forschungsanwendungen
1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biomolecular labeling and imaging due to its unique structural properties.
Medicine: Explored for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism of action of 1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane involves its ability to undergo substitution and reduction reactions. The bromine atoms act as leaving groups, allowing for the introduction of various functional groups onto the silicon backbone. This reactivity is facilitated by the electron-withdrawing nature of the bromine atoms, which makes the silicon centers more susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Dibromo-2,3-butanedione
- 1,4-Dibromobutane
- 1,4-Dibromotetrafluorobenzene
Uniqueness
1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane is unique due to its fully substituted tetrasilane backbone, which imparts distinct chemical and physical properties. Unlike other similar compounds, it offers a combination of high reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
65160-57-8 |
|---|---|
Molekularformel |
C8H24Br2Si4 |
Molekulargewicht |
392.42 g/mol |
IUPAC-Name |
bromo-[[[bromo(dimethyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C8H24Br2Si4/c1-11(2,9)13(5,6)14(7,8)12(3,4)10/h1-8H3 |
InChI-Schlüssel |
QMXGUOWFHZNVMA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)([Si](C)(C)[Si](C)(C)Br)[Si](C)(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















